3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile
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Overview
Description
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile is a chemical compound that features a piperidine ring substituted with five methyl groups and an amino group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with a suitable nitrile compound. One common method involves the nucleophilic substitution of a halogenated propanenitrile with 1,2,2,6,6-pentamethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may act as a catalyst or stabilizer.
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A structurally similar compound used in various chemical reactions and as a precursor in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Another related compound with similar applications in chemistry and industry.
Uniqueness
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile is unique due to the presence of both the piperidine ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
66651-24-9 |
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Molecular Formula |
C13H25N3 |
Molecular Weight |
223.36 g/mol |
IUPAC Name |
3-[(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C13H25N3/c1-12(2)9-11(15-8-6-7-14)10-13(3,4)16(12)5/h11,15H,6,8-10H2,1-5H3 |
InChI Key |
QRZKUNOQXVQUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NCCC#N)C |
Origin of Product |
United States |
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